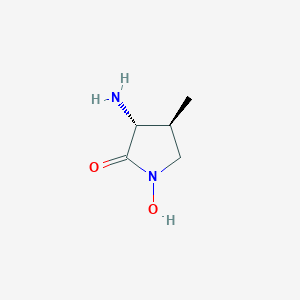
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the use of commercially available starting materials such as diallylamine. The synthesis typically involves a series of steps including ring-closing metathesis and SN2 displacement reactions. For instance, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from diallylamine followed by ring-closing metathesis is a notable method .
Industrial Production Methods
Industrial production of this compound often employs chemoenzymatic methods. These methods utilize enzymes such as lipases to achieve high enantiomeric excess. For example, Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) has been used to produce the compound with excellent enantiomeric purity .
化学反応の分析
Types of Reactions
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and stereochemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group.
科学的研究の応用
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its stereospecific interactions with biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .
類似化合物との比較
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with similar stereochemistry but different functional groups and applications
Uniqueness
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
132619-44-4 |
|---|---|
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
(3R,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4+/m0/s1 |
InChIキー |
SKYSFPFYQBZGDC-IUYQGCFVSA-N |
異性体SMILES |
C[C@H]1CN(C(=O)[C@@H]1N)O |
SMILES |
CC1CN(C(=O)C1N)O |
正規SMILES |
CC1CN(C(=O)C1N)O |
同義語 |
2-Pyrrolidinone,3-amino-1-hydroxy-4-methyl-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


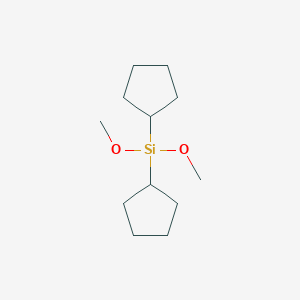
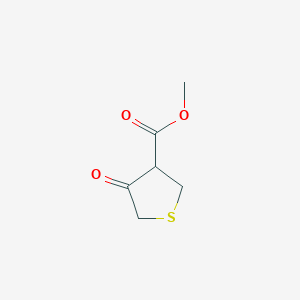
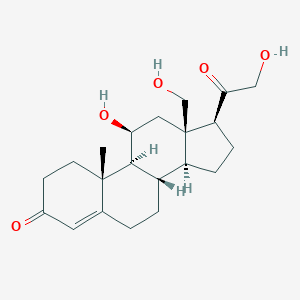
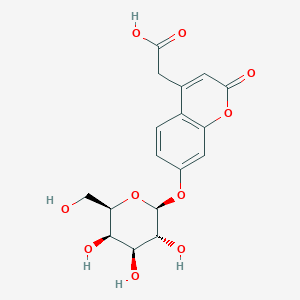
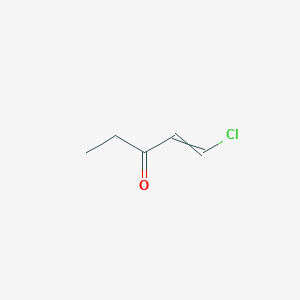
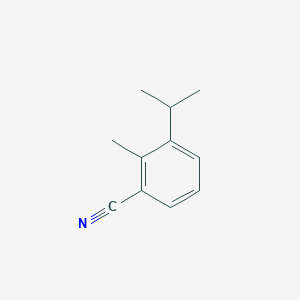
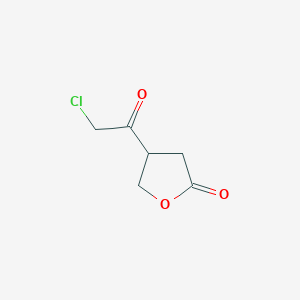
![6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B144399.png)
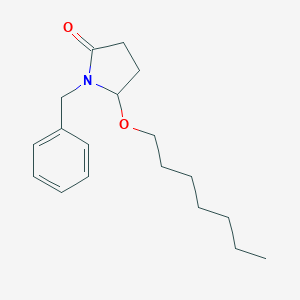
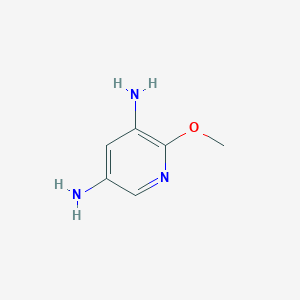
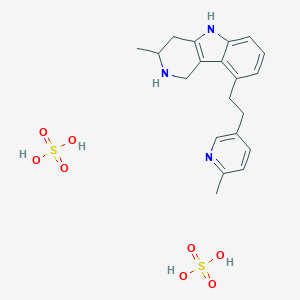
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
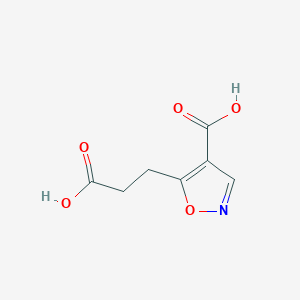
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
